molecular formula C38H52O10 B609383 Myrtucommulone A CAS No. 54247-21-1

Myrtucommulone A

Cat. No.: B609383
CAS No.: 54247-21-1
M. Wt: 668.8 g/mol
InChI Key: BIHONVMOJSPPFL-RTBURBONSA-N
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Description

The compound “PMID28627961-Compound-44” is a synthetic organic molecule known for its potent inhibitory effects on prostaglandin E synthase. This enzyme plays a crucial role in the biosynthesis of prostaglandin E2, a compound involved in inflammation and pain processes .

Preparation Methods

The preparation of “PMID28627961-Compound-44” involves several synthetic routes and reaction conditions. One common method includes the use of a bicyclic macrocyclic peptide structure, which is synthesized through a series of steps involving peptide coupling reactions and cyclization . Industrial production methods often involve large-scale peptide synthesis techniques, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

“PMID28627961-Compound-44” undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include various derivatives of the original compound, which may have different biological activities or properties.

Scientific Research Applications

“PMID28627961-Compound-44” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID28627961-Compound-44” involves the inhibition of prostaglandin E synthase. This enzyme catalyzes the conversion of prostaglandin endoperoxide H2 to prostaglandin E2, a key mediator of inflammation and pain. By inhibiting this enzyme, the compound reduces the production of prostaglandin E2, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

“PMID28627961-Compound-44” is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:

The uniqueness of “PMID28627961-Compound-44” lies in its potent inhibitory effects on prostaglandin E synthase and its potential therapeutic applications in inflammation and pain management.

Properties

CAS No.

54247-21-1

Molecular Formula

C38H52O10

Molecular Weight

668.8 g/mol

IUPAC Name

5-hydroxy-2,2,6,6-tetramethyl-4-[(1R)-2-methyl-1-[2,4,6-trihydroxy-3-[(1R)-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-5-(2-methylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C38H52O10/c1-15(2)18(22-29(43)35(7,8)33(47)36(9,10)30(22)44)20-26(40)21(28(42)24(27(20)41)25(39)17(5)6)19(16(3)4)23-31(45)37(11,12)34(48)38(13,14)32(23)46/h15-19,40-43,45H,1-14H3/t18-,19-/m1/s1

InChI Key

BIHONVMOJSPPFL-RTBURBONSA-N

SMILES

CC(C)C(C1=C(C(=C(C(=C1O)C(=O)C(C)C)O)C(C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O

Isomeric SMILES

CC(C)[C@H](C1=C(C(=C(C(=C1O)C(=O)C(C)C)O)[C@H](C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O

Canonical SMILES

CC(C)C(C1=C(C(=C(C(=C1O)C(=O)C(C)C)O)C(C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Myrtucommulone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Myrtucommulone A

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